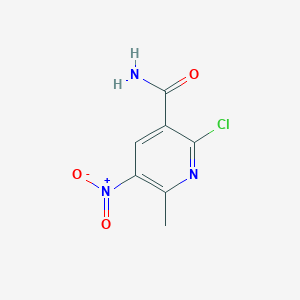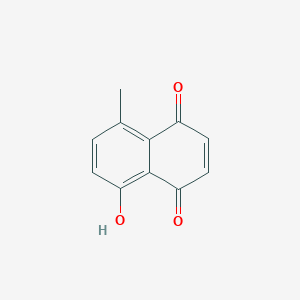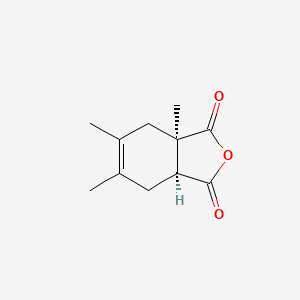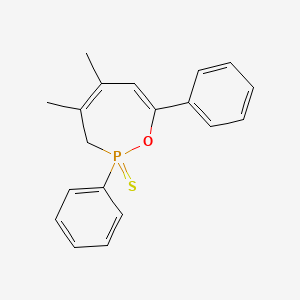![molecular formula C28H30P2Si B14600105 Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- CAS No. 59557-18-5](/img/structure/B14600105.png)
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is an organophosphorus compound characterized by its unique structure, which includes a dimethylsilylene bridge connecting two methylene groups, each bonded to a diphenylphosphine moiety. This compound is notable for its applications in coordination chemistry and catalysis, where it serves as a ligand due to its ability to form stable complexes with transition metals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the reaction of dichloromethane with sodium diphenylphosphide can yield the desired compound. The general reaction scheme is as follows :
[ \text{Ph}_2\text{PNa} + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production yield and purity of the compound.
化学反応の分析
Types of Reactions
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine to its corresponding phosphine hydrides.
Substitution: The compound can participate in substitution reactions, where one of the phenyl groups is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reagents and conditions used.
科学的研究の応用
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism by which phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- exerts its effects involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The dimethylsilylene bridge provides additional stability to the complex, making it more effective in catalytic cycles .
類似化合物との比較
Similar Compounds
Similar compounds include other diphosphine ligands such as:
- Bis(diphenylphosphino)methane
- 1,2-Bis(diphenylphosphino)ethane
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl- is unique due to its dimethylsilylene bridge, which imparts additional stability and flexibility to the ligand. This structural feature distinguishes it from other diphosphine ligands and enhances its performance in catalytic applications .
特性
CAS番号 |
59557-18-5 |
|---|---|
分子式 |
C28H30P2Si |
分子量 |
456.6 g/mol |
IUPAC名 |
[diphenylphosphanylmethyl(dimethyl)silyl]methyl-diphenylphosphane |
InChI |
InChI=1S/C28H30P2Si/c1-31(2,23-29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3 |
InChIキー |
YQHRQVQNJGVQEM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)







![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)


